molecular formula C12H13N3O2 B7466484 N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide

N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No. B7466484
M. Wt: 231.25 g/mol
InChI Key: ASBBUGWEMALFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide, also known as DMQA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DMQA is a quinazoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide's mechanism of action involves the inhibition of various enzymes and signaling pathways, including DNA synthesis, cell cycle progression, and inflammation. N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, leading to cell cycle arrest and apoptosis. N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation, leading to the inhibition of pro-inflammatory cytokine production.
Biochemical and physiological effects:
N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, cell cycle arrest, apoptosis, and the reduction of oxidative stress and inflammation. N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels, which is important in cancer research.

Advantages and Limitations for Lab Experiments

N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has several advantages for lab experiments, including its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying these processes. However, N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide's limited solubility in water and low stability in solution can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as infectious diseases and cardiovascular diseases, and the development of N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide derivatives with improved solubility and stability. Additionally, further studies are needed to fully understand N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide's mechanism of action and its potential side effects.

Synthesis Methods

N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate, followed by the reaction with dimethyl sulfate. Another method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate, followed by the reaction with methyl iodide. The yield of N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide using these methods ranges from 50% to 70%.

Scientific Research Applications

N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and inflammation. N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the inhibition of DNA synthesis and cell cycle arrest. N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has also been studied for its potential neuroprotective effects in various models of neurological disorders, including Alzheimer's disease and Parkinson's disease. N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has been shown to reduce oxidative stress and inflammation in these models, leading to improved cognitive and motor function. Additionally, N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide has been studied for its anti-inflammatory effects, and it has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.

properties

IUPAC Name

N,N-dimethyl-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-14(2)11(16)7-15-8-13-10-6-4-3-5-9(10)12(15)17/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBBUGWEMALFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=NC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-(4-oxo-3,4-dihydroquinazolin-3-YL)acetamide

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